molecular formula C13H8BrCl2NO2 B6343309 (3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate CAS No. 1033692-97-5

(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate

Cat. No.: B6343309
CAS No.: 1033692-97-5
M. Wt: 361.0 g/mol
InChI Key: VMKLEHLDJAGGJC-UHFFFAOYSA-N
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Description

(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate is a chemical compound with the molecular formula C13H8BrCl2NO2 and a molecular weight of 361.018 g/mol. This compound is known for its unique structure, which includes a dichlorophenyl group and a bromopyridine carboxylate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate typically involves the reaction of 3,4-dichlorobenzyl alcohol with 5-bromopyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure compliance with Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Types of Reactions

(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Carboxylic acids and other oxidized products.

    Reduction Reactions: Amines and other reduced derivatives.

Scientific Research Applications

(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dichlorophenyl)methyl 5-chloropyridine-3-carboxylate
  • (3,4-dichlorophenyl)methyl 5-fluoropyridine-3-carboxylate
  • (3,4-dichlorophenyl)methyl 5-iodopyridine-3-carboxylate

Uniqueness

(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate is unique due to the presence of both dichlorophenyl and bromopyridine groups, which confer distinct chemical reactivity and biological activity. The bromine atom in the pyridine ring allows for specific substitution reactions that are not possible with other halogens, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO2/c14-10-4-9(5-17-6-10)13(18)19-7-8-1-2-11(15)12(16)3-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKLEHLDJAGGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC(=O)C2=CC(=CN=C2)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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